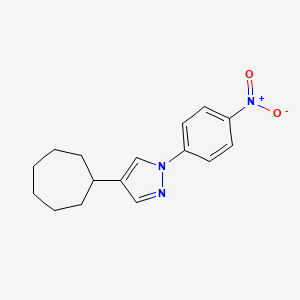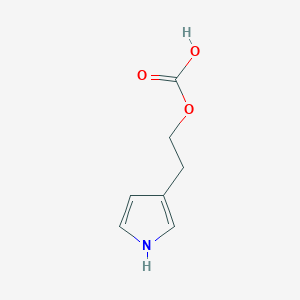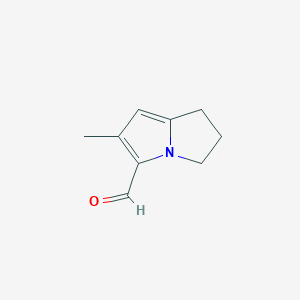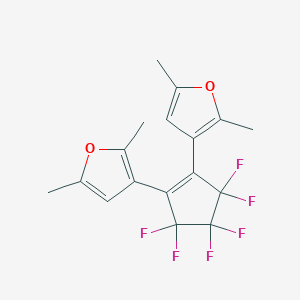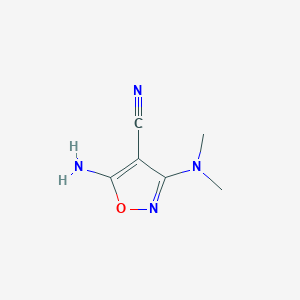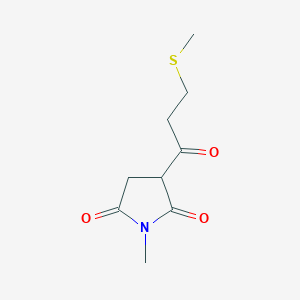
1-Methyl-3-(3-(methylthio)propanoyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(3-(methylthio)propanoyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities . The presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, enhances the compound’s ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-Methyl-3-(3-(methylthio)propanoyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-(methylthio)propanoic acid with 1-methylpyrrolidine-2,5-dione under specific reaction conditions . The reaction typically requires the use of a dehydrating agent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Methyl-3-(3-(methylthio)propanoyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects, including its ability to inhibit certain enzymes and modulate biological pathways . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-(methylthio)propanoyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biological pathways . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
1-Methyl-3-(3-(methylthio)propanoyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as pyrrolidine-2,5-dione derivatives and other sulfur-containing heterocycles . These compounds share similar structural features but may differ in their biological activities and applications. For example, pyrrolidine-2,5-dione derivatives are known for their enzyme inhibitory properties, while sulfur-containing heterocycles may have different pharmacological profiles .
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
1-methyl-3-(3-methylsulfanylpropanoyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H13NO3S/c1-10-8(12)5-6(9(10)13)7(11)3-4-14-2/h6H,3-5H2,1-2H3 |
InChI Key |
DJRDJKTZIYNAOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C1=O)C(=O)CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


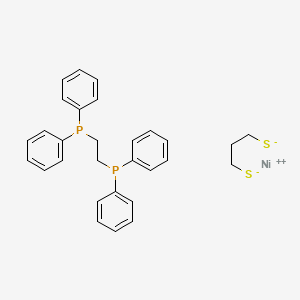
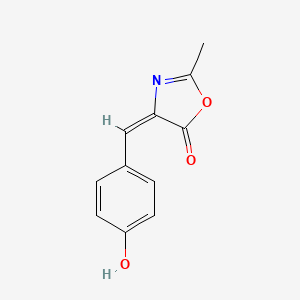
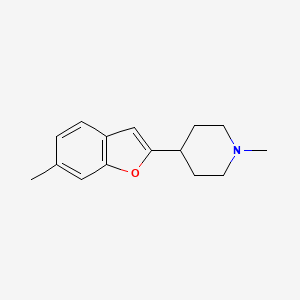

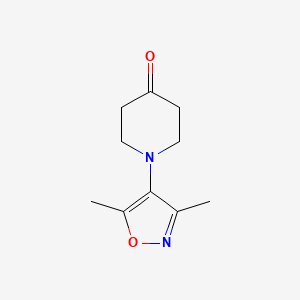
![7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12874653.png)
